molecular formula C11H9N3O B13108196 [2,2'-Bipyridine]-5-carboxamide

[2,2'-Bipyridine]-5-carboxamide

Cat. No.: B13108196
M. Wt: 199.21 g/mol
InChI Key: IJZLDWAQCDOZMH-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5-carboxamide is a derivative of bipyridine, an organic compound consisting of two pyridine rings connected by a single bond. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals. Its unique structure allows it to participate in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure . Another approach involves the decarboxylation of pyridine-2-carboxylate derivatives . These reactions often require specific conditions such as elevated temperatures and inert atmospheres to proceed efficiently.

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,2’-Bipyridine]-5-carboxamide, often employs large-scale catalytic processes. These methods are designed to maximize yield and minimize by-products. The use of homogeneous and heterogeneous catalytic systems is common, with a focus on optimizing reaction conditions to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridine N-oxides, while reduction reactions can produce reduced bipyridine derivatives. Substitution reactions can introduce various functional groups onto the bipyridine scaffold .

Scientific Research Applications

Chemistry

In chemistry, [2,2’-Bipyridine]-5-carboxamide is widely used as a ligand in coordination complexes. These complexes are studied for their electronic and photophysical properties, making them valuable in catalysis and materials science .

Biology

In biological research, bipyridine derivatives are explored for their potential as therapeutic agents. Their ability to form stable complexes with metal ions makes them candidates for drug development and diagnostic applications .

Medicine

In medicine, bipyridine-based compounds are investigated for their role in treating diseases such as cancer and neurodegenerative disorders. Their coordination with metal ions can enhance the efficacy and selectivity of therapeutic agents .

Industry

Industrially, [2,2’-Bipyridine]-5-carboxamide is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals is exploited in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-5-carboxamide involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, affecting various biochemical and chemical pathways. The compound’s molecular targets include metal ions such as iron, copper, and platinum, which are involved in redox reactions and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bipyridine]-5-carboxamide is unique due to its specific functional group, which can influence its coordination behavior and reactivity. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

6-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H,(H2,12,15)

InChI Key

IJZLDWAQCDOZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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